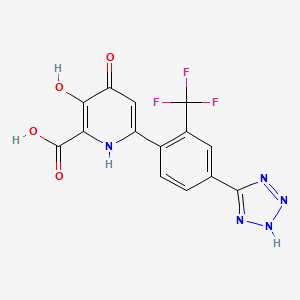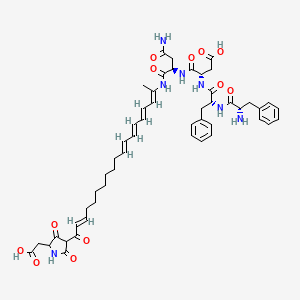
Epifadin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epifadin is a novel antibiotic substance discovered in the human nose. It is produced by specific strains of the bacterial species Staphylococcus epidermidis, which occur on the mucous membrane of the inside wall of the nose. This compound constitutes a new, previously unknown class of antimicrobial compounds that kills microorganisms and could be used as a lead structure for the development of novel antibiotics .
Vorbereitungsmethoden
Epifadin is naturally produced by specific strains of Staphylococcus epidermidis. These strains can be isolated from the mucous membrane of the inside wall of the nose and the surface of the skin . The chemical structure of this compound is extremely unstable, and the substance is only active for a very few hours, so it has a mainly local effect . Currently, there are no synthetic routes or industrial production methods for this compound, as it is primarily obtained through natural isolation from the bacteria.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Epifadin has significant potential in scientific research, particularly in the development of novel antibiotics. It has been shown to be effective against a range of bacteria, including those from other habitats such as the intestine and certain fungi . This compound is especially effective against the potential pathogens Staphylococcus aureus, a hospital-acquired infection which is particularly dangerous in antibiotic-resistant form (MRSA) . More research is needed to discover whether this compound or its derivatives can be used for therapy, such as colonizing this compound-producing Staphylococcus epidermidis in the nasal mucosa and other places on our skin to suppress the growth of pathogens .
Wirkmechanismus
Epifadin exerts its effects by damaging the cell membrane of hostile bacterial cells, thereby killing the pathogen Staphylococcus aureus . The biosynthetic operon of this compound encompasses a hybrid non-ribosomal peptide synthase (NRPS)–polyketide synthase (PKS) gene cluster encoded on a plasmid . This hybrid architecture causes its amphiphilic and charged character and intrinsic reactivity .
Vergleich Mit ähnlichen Verbindungen
Epifadin is unique in its class of antimicrobial compounds. A similar compound discovered by the same research group is Lugdunin, which also has a unique structure and antimicrobial properties . Both this compound and Lugdunin are produced by strains of Staphylococcus epidermidis and have shown effectiveness against Staphylococcus aureus . this compound’s chemical structure is extremely unstable, limiting its activity to a few hours, whereas Lugdunin has a more stable structure .
Eigenschaften
Molekularformel |
C51H63N7O12 |
|---|---|
Molekulargewicht |
966.1 g/mol |
IUPAC-Name |
(3S)-4-[[(2R)-4-amino-1-[[(2E,4E,6E,8E,17E)-19-[5-(carboxymethyl)-2,4-dioxopyrrolidin-3-yl]-19-oxononadeca-2,4,6,8,17-pentaen-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H63N7O12/c1-33(22-16-12-10-8-6-4-2-3-5-7-9-11-13-21-27-41(59)45-46(65)37(31-43(61)62)55-51(45)70)54-48(67)39(30-42(53)60)57-50(69)40(32-44(63)64)58-49(68)38(29-35-25-19-15-20-26-35)56-47(66)36(52)28-34-23-17-14-18-24-34/h4,6,8,10,12,14-27,36-40,45H,2-3,5,7,9,11,13,28-32,52H2,1H3,(H2,53,60)(H,54,67)(H,55,70)(H,56,66)(H,57,69)(H,58,68)(H,61,62)(H,63,64)/b6-4+,10-8+,16-12+,27-21+,33-22+/t36-,37?,38+,39+,40-,45?/m0/s1 |
InChI-Schlüssel |
UOZUXOSTOXOUIQ-BHQUSESZSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C\C=C\CCCCCCC/C=C/C(=O)C1C(=O)C(NC1=O)CC(=O)O)/NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
CC(=CC=CC=CC=CCCCCCCCC=CC(=O)C1C(=O)C(NC1=O)CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


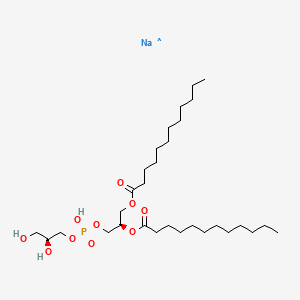
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
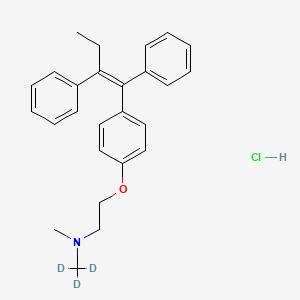
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
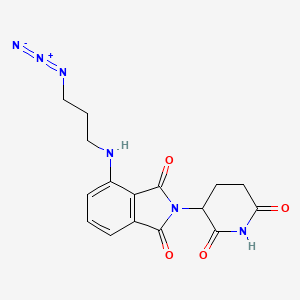

![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)

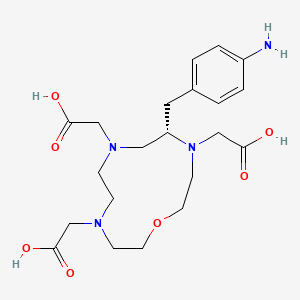
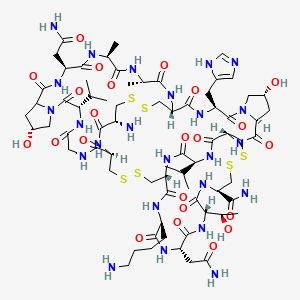
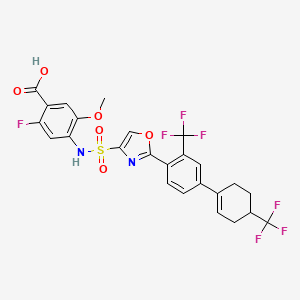
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
